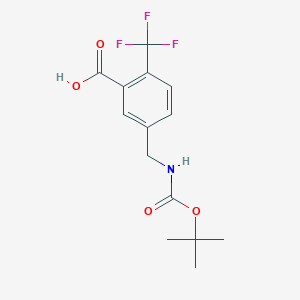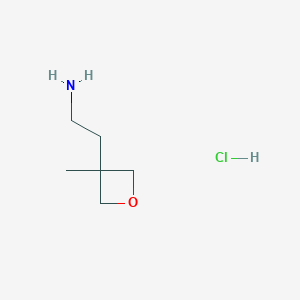
1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide
Descripción general
Descripción
1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide typically involves multi-step reactions. One common method includes the use of potassium hexamethylsilazane in toluene, followed by treatment with sulfuric acid . Another method involves the reaction of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid with sodium carbonate in a mixture of ethanol, water, and toluene at elevated temperatures under an inert atmosphere . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Análisis De Reacciones Químicas
1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include sodium carbonate, sulfuric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials[][1].
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes and receptors, influencing their activity. The cyclopropanecarboxamide group may also play a role in modulating the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide can be compared with similar compounds such as N-(5-bromopyridin-2-yl)cyclopropanecarboxamide While both compounds share the bromopyridine and cyclopropanecarboxamide groups, differences in their specific structures and substituents can lead to variations in their chemical reactivity and biological activities
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7(12-5-6)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURVNSLCBQJNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B7988264.png)
![(S)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B7988271.png)

![2-(chloromethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B7988300.png)
![2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988308.png)
![2-amino-1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one](/img/structure/B7988309.png)
![2-amino-5-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988316.png)

![5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B7988326.png)
